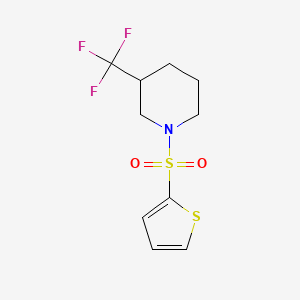
1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine, also known as TTP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. TTP is a small molecule that has been shown to have potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine is not fully understood, but it is believed to act through multiple pathways. 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine has been shown to inhibit the activity of various enzymes, including proteasomes and histone deacetylases, which play a crucial role in cancer cell growth and inflammation. 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine has also been shown to modulate the activity of various signaling pathways, including the MAPK and NF-κB pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine has been shown to have various biochemical and physiological effects. In cancer cells, 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine has been shown to induce cell death by inhibiting the activity of proteasomes and inducing oxidative stress. In animal models of inflammation, 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine has been shown to reduce inflammation by inhibiting the activity of histone deacetylases and modulating the activity of various signaling pathways. Additionally, 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine has been shown to protect against neurodegeneration by reducing oxidative stress and modulating the activity of various signaling pathways.
実験室実験の利点と制限
The use of 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine in lab experiments has several advantages, including its small size, which allows it to penetrate cell membranes and reach intracellular targets. Additionally, 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine has been shown to have low toxicity in animal models, making it a relatively safe compound to use in lab experiments. However, the synthesis of 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine is a complex process that requires expertise in organic chemistry, and the compound is not readily available commercially, which can limit its use in lab experiments.
将来の方向性
There are several future directions for the research on 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine. One of the significant areas of research is the development of 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine analogs that have improved potency and selectivity for specific targets. Additionally, the use of 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine in combination with other drugs or therapies may enhance its therapeutic effects. Further studies are also needed to fully understand the mechanism of action of 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine and its potential therapeutic effects in various diseases.
Conclusion:
In conclusion, 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine is a small molecule that has gained significant attention in the field of medicinal chemistry for its potential therapeutic effects in various diseases. The synthesis of 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine is a complex process that requires expertise in organic chemistry, and the compound has been extensively studied for its potential therapeutic effects in cancer, inflammation, and neurological disorders. Despite its potential, further studies are needed to fully understand the mechanism of action of 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine and its potential therapeutic effects in various diseases.
合成法
The synthesis of 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine involves a multi-step process that starts with the reaction of thiophene-2-sulfonic acid with trifluoromethylpiperidine. The resulting intermediate is then subjected to various reactions, including oxidation and reduction, to yield the final product. The synthesis of 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine is a complex process that requires expertise in organic chemistry and is typically performed in specialized laboratories.
科学的研究の応用
1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine has been extensively studied for its potential therapeutic effects in various diseases. One of the significant areas of research is cancer, where 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine has been shown to inhibit the growth of cancer cells and induce cell death. 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine has also been studied for its anti-inflammatory effects, where it has been shown to reduce inflammation in animal models of rheumatoid arthritis and lung injury. Additionally, 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine has been studied for its potential neuroprotective effects, where it has been shown to protect against neurodegeneration in animal models of Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
1-thiophen-2-ylsulfonyl-3-(trifluoromethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2S2/c11-10(12,13)8-3-1-5-14(7-8)18(15,16)9-4-2-6-17-9/h2,4,6,8H,1,3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJFETGSDILYOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2997641.png)
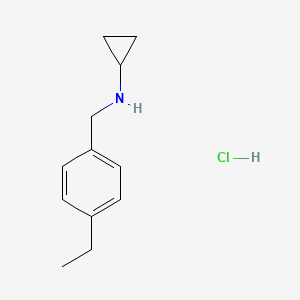
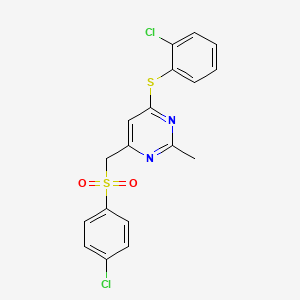
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2997645.png)
![2-[4-(Methylsulfonyl)piperazino]-1,3-benzothiazole](/img/structure/B2997646.png)
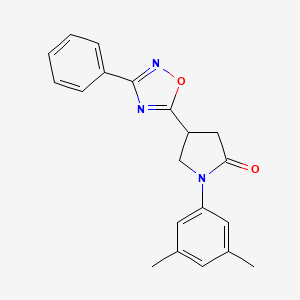
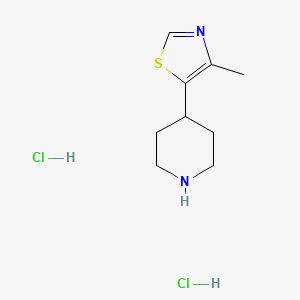

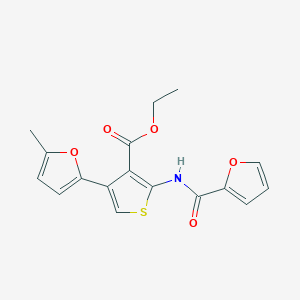
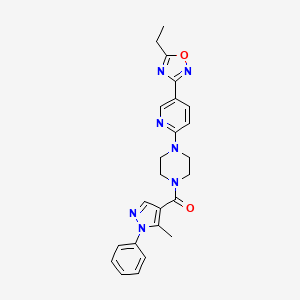
![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-ethoxyphenyl)methanone](/img/structure/B2997657.png)
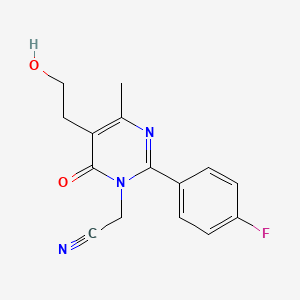
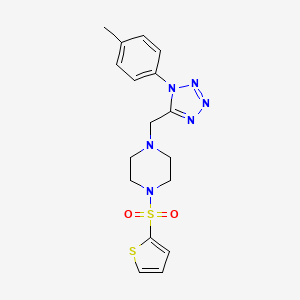
![(1S,2R,4R)-N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2997663.png)